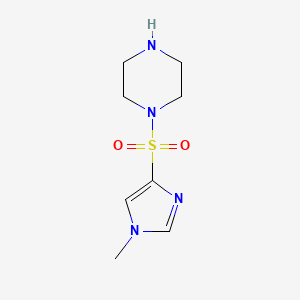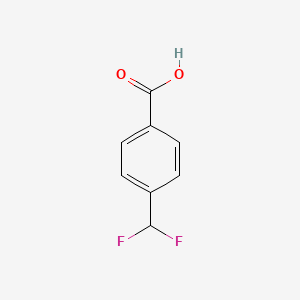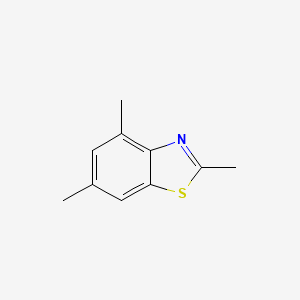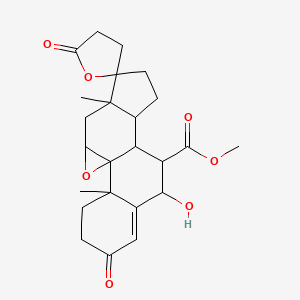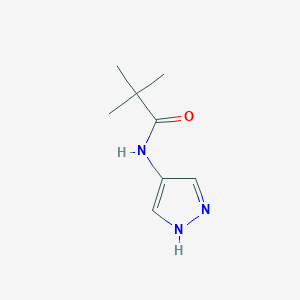
2-Chloro-5-nitro-4-thiocyanatopyrimidine
概要
説明
2-Chloro-5-nitro-4-thiocyanatopyrimidine is a chemical compound with the molecular formula C5HClN4O2S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitro-4-thiocyanatopyrimidine consists of 5 carbon atoms, 1 chlorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用
Synthesis of Anticancer Intermediates
2-Chloro-5-nitro-4-thiocyanatopyrimidine is utilized in the synthesis of compounds for potential use in anticancer drugs. For instance, Zhang et al. (2019) demonstrated a high-yield method to synthesize 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a significant intermediate in small molecule anticancer drugs. Their method involved halogenation, coupling, and nucleophilic reactions, with a high total yield of up to 85% (Binliang Zhang, Yanmi Zhou, Qi Gu, Shan Xu, 2019).
Insecticidal Properties
A novel class of insecticides, Neonicotinoids, have been synthesized using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives. Maienfisch et al. (2001) outlined the methodology for synthesizing various nitroimino heterocycles, including those derived from 2-Chloro-5-nitro-4-thiocyanatopyrimidine, demonstrating effective insecticidal activity (P. Maienfisch, H. Huerlimann, A. Rindlisbacher, L. Gsell, H. Dettwiler, J. Haettenschwiler, E. Sieger, M. Walti, 2001).
Synthesis of Novel Heterocyclic Systems
The compound has been used to synthesize various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to novel heterocyclic systems like 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. This research by Banihashemi et al. (2020) highlights the versatility of 2-Chloro-5-nitro-4-thiocyanatopyrimidine in creating new chemical structures with potential pharmaceutical applications (S. Banihashemi, H. Hassani, J. Lari, 2020).
Antimicrobial Activity
Dişli et al. (2013) synthesized 4,6-dimethoxy pyrimidine derivatives, including 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine, and evaluated their antibacterial activities. Some of these derivatives showed significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (A. Dişli, S. Mercan, Serkan Yavuz, 2013).
Antitumor Properties and DNA Methylation
Research into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and-cyclohexylthiosemicarbazides, using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives, was conducted to study their impact on DNA methylation and in vitro antitumor properties. Grigoryan et al. (2012) found that these compounds influence DNA methylation, indicating potential for antitumor applications (L. Grigoryan, M. A. Kaldrikyan, R. G. Melik-Ogandzhanyan, J. V. Garibyan, L. Nersesyan, A. S. Agaronyan, 2012).
特性
IUPAC Name |
(2-chloro-5-nitropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBHKFNIKBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610582 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-4-thiocyanatopyrimidine | |
CAS RN |
98027-74-8 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

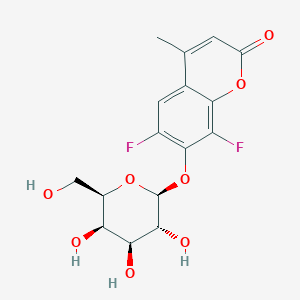
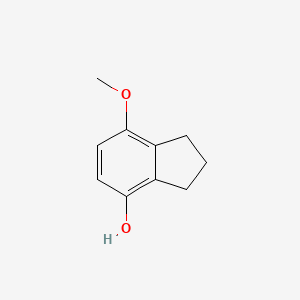
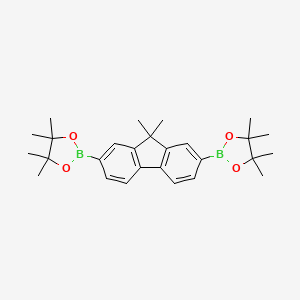
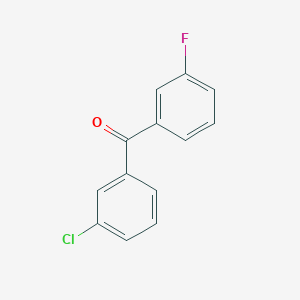
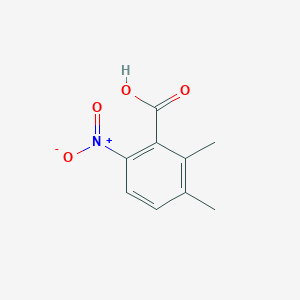
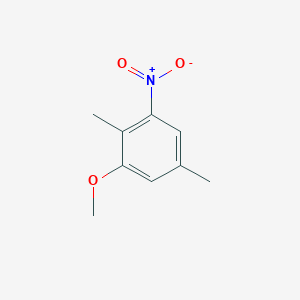
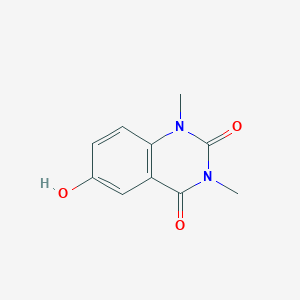
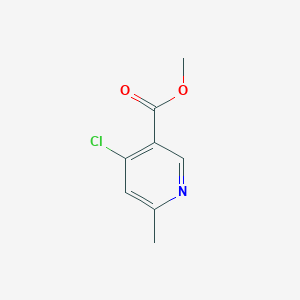
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
